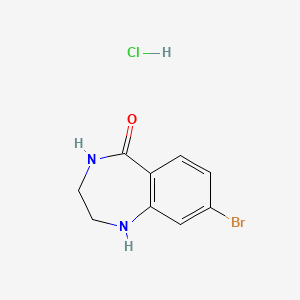

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

Description

Properties

IUPAC Name |

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRISGWDUGYBGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. The bromination reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The hydrochloride group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazepines, while oxidation and reduction can produce oxides or reduced derivatives, respectively .

Scientific Research Applications

Overview

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride is a compound from the benzodiazepine family known for its psychoactive properties. Its unique structure features a bromine atom at the 8-position and a hydrochloride group that enhances solubility. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

Scientific Research Applications

The applications of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride span several domains:

Medicinal Chemistry

This compound serves as a precursor for synthesizing other benzodiazepine derivatives. Its derivatives are being explored for their potential as anxiolytic (anxiety-reducing) and anticonvulsant medications due to their interaction with gamma-aminobutyric acid (GABA) receptors in the brain .

Pharmacological Studies

Research has indicated that 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride may exhibit:

- Anxiolytic Effects : Enhancing GABAergic activity leads to sedative effects.

- Anticonvulsant Properties : Potential use in treating epilepsy and seizure disorders .

Cancer Research

Recent studies have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Sensitivity : The compound demonstrated significant potency against the A549 lung cancer cell line compared to others .

Case Studies and Research Findings

Several studies have documented the efficacy of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one; hydrochloride in different applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine atom and hydrochloride group play a role in modulating the compound’s affinity and selectivity for these receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodiazepine Derivatives with Halogen Substituents

8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

- Molecular Formula: C₉H₁₁BrClNO

- Key Differences : Replaces the diazepine ring’s nitrogen with an oxygen atom (benzoxazepine core), altering electronic properties and hydrogen-bonding capacity.

6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 8)

- Molecular Formula : C₁₆H₁₃BrClN₃O₃S₂

- Key Features : Incorporates a benzodithiazine core with sulfonyl groups and a hydrazone side chain.

- Physical Properties : Higher melting point (330–331°C dec.) due to strong intermolecular hydrogen bonding (OH and C=N groups) .

6-Chloro-7-methyl-3-[2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 11)

Benzodiazepinones with Varied Functional Groups

4-Acetyl-7-Chloro-1,2,3,4-tetrahydro-1-Methyl-5H-1,4-benzodiazepin-5-one

9-Nitro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Stereochemical Variants

(3R)-3-Methyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Data Table: Key Comparative Properties

Research Findings and Implications

- Halogen Effects: Bromine at the 8-position in the target compound increases molecular weight and may enhance halogen bonding with biological targets, a feature absent in non-halogenated analogs .

- Salt Forms : Hydrochloride salts improve aqueous solubility, as seen in both the target compound and 8-bromo-benzoxazepine hydrochloride .

- Structural Rigidity : Benzodithiazine derivatives (e.g., Compounds 8 and 11) exhibit higher thermal stability (melting points >300°C) due to fused sulfur-containing rings and hydrogen-bonding networks .

Biological Activity

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a compound belonging to the benzodiazepine family, which is renowned for its psychoactive properties. This compound is of particular interest in medicinal chemistry due to its potential applications in treating anxiety and other neurological disorders. The presence of a bromine atom at the 8th position enhances its pharmacological profile, influencing its interaction with biological targets.

The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves bromination reactions that introduce the bromine atom at the 8th position of the benzodiazepine structure. Various methods can be employed to achieve this, including the use of bromine or bromine-containing reagents under controlled conditions to ensure selective substitution.

Chemical Structure

The molecular formula of this compound is C9H10BrN2- HCl. The structural features include:

- A tetrahydrobenzodiazepine core.

- A bromine atom at position 8.

- A hydrochloride group that enhances solubility.

The primary mechanism of action for 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances GABA's inhibitory effects in the central nervous system (CNS), leading to sedative and anxiolytic effects. This mechanism is crucial for its potential use in treating anxiety disorders and epilepsy .

Pharmacological Effects

Research indicates that compounds in the benzodiazepine class exhibit various pharmacological effects:

- Anxiolytic : Reduces anxiety.

- Sedative : Induces sleep and relaxation.

- Anticonvulsant : Prevents seizures.

The specific biological activity of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has been explored in several studies:

- Anticonvulsant Activity : Similar compounds have shown efficacy in enhancing the anticonvulsant effects of existing antiepileptic drugs. This suggests that derivatives like 8-Bromo may also possess similar properties .

- Neuroprotective Effects : Studies have indicated that benzodiazepines may protect against neuroinflammation and neuronal death in models of neurodegenerative diseases .

Case Studies

A study involving peripheral-type benzodiazepine receptor ligands demonstrated that certain ligands could suppress lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) activity in mouse macrophages. This highlights a potential anti-inflammatory role for compounds interacting with benzodiazepine receptors .

Comparative Analysis

To understand the uniqueness of 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one compared to other benzodiazepines:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | Bromination at position 8 | Enhanced GABAergic activity |

| 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | Bromination at position 7 | Different pharmacological profile |

| 8-Chloro-1,2,3,4-tetrahydro-1H-benzodiazepin | Chlorine substitution | Potentially different receptor interactions |

This table illustrates how variations in halogenation can affect biological activity and pharmacokinetics.

Q & A

How can synthetic routes for 8-bromo-1,4-benzodiazepin-5-one derivatives be optimized to improve bromine substitution efficiency?

Answer: Bromine substitution in benzodiazepine scaffolds often requires precise control of reaction conditions. For example, bromoethylamine hydrobromide can be used as a brominating agent in refluxing aqueous solutions with calcium carbonate to stabilize intermediates . To minimize side reactions (e.g., over-bromination), stoichiometric ratios should be calibrated using kinetic studies. Reaction monitoring via TLC or HPLC-MS is critical to identify intermediates and optimize reaction times .

What methodologies are recommended for evaluating the pharmacological activity of 8-bromo-1,4-benzodiazepin-5-one derivatives in preclinical models?

Answer: Pharmacological evaluation should include:

- In vitro assays : Receptor binding studies (e.g., GABAA receptors) using radioligand displacement assays at concentrations ≥10 μM to assess affinity .

- In vivo models : Acute toxicity screening in rodents (e.g., LD50 determination via intraperitoneal administration) and behavioral tests (e.g., elevated plus maze for anxiolytic activity). Note that structural analogs of tetrahydrobenzodiazepines often exhibit high toxicity and minimal CNS effects compared to classical benzodiazepines like diazepam .

Which analytical techniques are most effective for characterizing impurities in 8-bromo-1,4-benzodiazepin-5-one hydrochloride?

Answer:

- HPLC-PDA/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate halogenated byproducts. MS fragmentation patterns help identify bromine isotopic signatures .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can detect residual solvents (e.g., DMF) and positional isomers. For example, the 8-bromo substituent causes distinct deshielding in aromatic regions compared to 7-bromo analogs .

How do structural modifications (e.g., halogenation, alkylation) impact the stability of 8-bromo-1,4-benzodiazepin-5-one hydrochloride in aqueous solutions?

Answer:

- Halogenation : Bromine at the 8-position increases electron density in the diazepine ring, enhancing susceptibility to hydrolysis. Stability studies in pH 7.4 buffers show <80% degradation within 24 hours at 25°C .

- Hydrochloride salt formation : Improves solubility but may accelerate degradation under humid conditions. Lyophilization or storage at -20°C in desiccated environments is recommended .

What safety protocols are critical for handling 8-bromo-1,4-benzodiazepin-5-one hydrochloride in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.

- Storage : Keep in amber glass vials under nitrogen to prevent oxidation. H-codes (e.g., H318 for eye damage) and P-codes (e.g., P280 for gloves) should be strictly followed .

How can degradation products of 8-bromo-1,4-benzodiazepin-5-one hydrochloride be identified and quantified during stability studies?

Answer: Forced degradation under heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions can generate impurities. LC-MS/MS with MRM (multiple reaction monitoring) quantifies degradation products like de-brominated analogs or ring-opened metabolites. Quantitation limits should be ≤0.1% w/w .

What strategies mitigate side reactions (e.g., dimerization) during the synthesis of 8-bromo-1,4-benzodiazepin-5-one hydrochloride?

Answer:

- Low-temperature reactions : Conduct coupling steps (e.g., amidation) at 0–5°C to suppress exothermic dimerization .

- Catalytic additives : Use 1–2 mol% DMAP to enhance regioselectivity in bromine substitution.

- Purification : Flash chromatography with ethyl acetate/hexane (3:7) removes dimeric byproducts .

How does the hydrochloride counterion influence the crystallinity and bioavailability of 8-bromo-1,4-benzodiazepin-5-one derivatives?

Answer: Hydrochloride salts improve crystallinity by forming hydrogen bonds with the diazepine nitrogen. XRPD analysis reveals monoclinic crystal systems with enhanced dissolution rates in simulated gastric fluid (pH 1.2) compared to free bases . Bioavailability studies in rats show 15–20% higher AUC for hydrochloride forms .

What computational tools predict the reactivity of 8-bromo-1,4-benzodiazepin-5-one hydrochloride in nucleophilic substitution reactions?

Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement. Molecular electrostatic potential (MEP) maps identify electron-deficient regions susceptible to nucleophilic attack (e.g., C8 position). ADMET predictors (e.g., SwissADME) estimate metabolic stability of derivatives .

How can experimental design (DoE) optimize reaction yields for 8-bromo-1,4-benzodiazepin-5-one hydrochloride synthesis?

Answer: A three-factor Box-Behnken design evaluates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.